molecular formula C16H14BrNO3S B12476383 2-({[(2-Bromobenzyl)sulfanyl]acetyl}amino)benzoic acid

2-({[(2-Bromobenzyl)sulfanyl]acetyl}amino)benzoic acid

Cat. No.: B12476383
M. Wt: 380.3 g/mol
InChI Key: ANCVBVVRSDWIFY-UHFFFAOYSA-N
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Description

2-({[(2-Bromobenzyl)sulfanyl]acetyl}amino)benzoic acid is an organic compound that features a benzyl sulfanyl group attached to an acetylamino benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(2-Bromobenzyl)sulfanyl]acetyl}amino)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromobenzyl chloride and thioglycolic acid.

    Formation of Intermediate: The 2-bromobenzyl chloride reacts with thioglycolic acid to form 2-bromobenzyl thioglycolate.

    Acetylation: The intermediate is then acetylated using acetic anhydride to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({[(2-Bromobenzyl)sulfanyl]acetyl}amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding benzyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-({[(2-Bromobenzyl)sulfanyl]acetyl}amino)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the development of enzyme inhibitors or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-({[(2-Bromobenzyl)sulfanyl]acetyl}amino)benzoic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The bromine atom may also participate in halogen bonding, influencing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-({[(2-Chlorobenzyl)sulfanyl]acetyl}amino)benzoic acid
  • 2-({[(2-Fluorobenzyl)sulfanyl]acetyl}amino)benzoic acid
  • 2-({[(2-Iodobenzyl)sulfanyl]acetyl}amino)benzoic acid

Uniqueness

2-({[(2-Bromobenzyl)sulfanyl]acetyl}amino)benzoic acid is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it distinct from its chloro, fluoro, and iodo analogs.

Properties

Molecular Formula

C16H14BrNO3S

Molecular Weight

380.3 g/mol

IUPAC Name

2-[[2-[(2-bromophenyl)methylsulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C16H14BrNO3S/c17-13-7-3-1-5-11(13)9-22-10-15(19)18-14-8-4-2-6-12(14)16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21)

InChI Key

ANCVBVVRSDWIFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSCC(=O)NC2=CC=CC=C2C(=O)O)Br

Origin of Product

United States

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